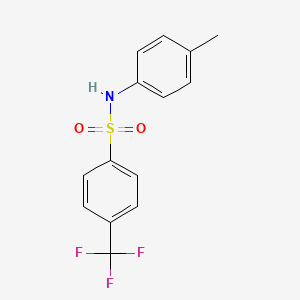
Hexafluoroisopropyl isopropyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexafluoroisopropyl isopropyl carbonate is a fluorinated organic compound known for its unique chemical properties. It is used in various scientific and industrial applications due to its stability and reactivity. The compound is characterized by the presence of hexafluoroisopropyl and isopropyl groups attached to a carbonate moiety, making it a valuable reagent in organic synthesis and other chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexafluoroisopropyl isopropyl carbonate can be synthesized through several methods. One common approach involves the reaction of hexafluoroisopropanol with isopropyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired carbonate compound with high purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The starting materials, hexafluoroisopropanol and isopropyl chloroformate, are readily available and can be sourced from commercial suppliers.
Analyse Chemischer Reaktionen
Types of Reactions: Hexafluoroisopropyl isopropyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the isopropyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Hexafluoroisopropyl isopropyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and labeling studies.
Industry: this compound is employed in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which hexafluoroisopropyl isopropyl carbonate exerts its effects involves the interaction of its functional groups with various molecular targets. The hexafluoroisopropyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The carbonate moiety can undergo hydrolysis, releasing carbon dioxide and alcohols, which can further react with other compounds.
Vergleich Mit ähnlichen Verbindungen
Hexafluoroisopropyl isopropyl carbonate can be compared with other similar compounds, such as:
Hexafluoroisopropanol: A related compound used as a solvent and reagent in organic synthesis.
Isopropyl Carbonate: A simpler carbonate compound with different reactivity and applications.
Fluorinated Carbonates: A class of compounds with varying degrees of fluorination and unique chemical properties.
Uniqueness: this compound stands out due to its combination of hexafluoroisopropyl and isopropyl groups, which impart unique stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and reagents.
Eigenschaften
Molekularformel |
C7H8F6O3 |
|---|---|
Molekulargewicht |
254.13 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoropropan-2-yl propan-2-yl carbonate |
InChI |
InChI=1S/C7H8F6O3/c1-3(2)15-5(14)16-4(6(8,9)10)7(11,12)13/h3-4H,1-2H3 |
InChI-Schlüssel |
NVMFMPGRXHZIGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)OC(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde](/img/structure/B12086234.png)
![4-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol](/img/structure/B12086241.png)


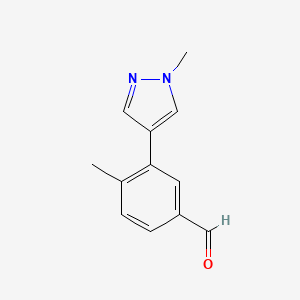
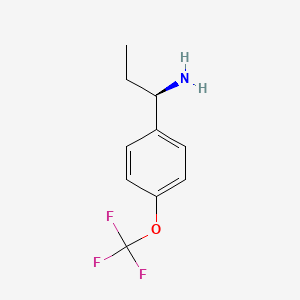
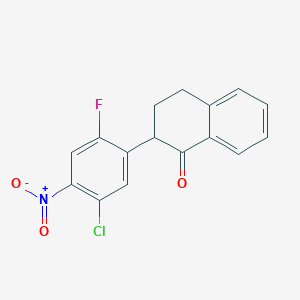
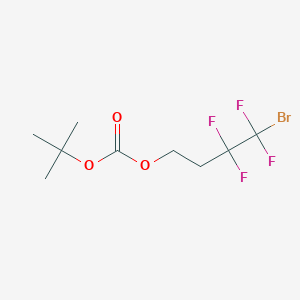


![(5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B12086312.png)
